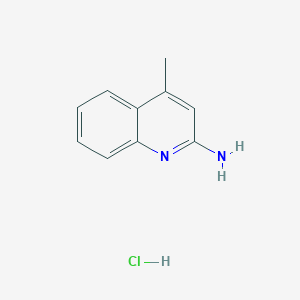

4-Methylquinolin-2-amine hydrochloride

Übersicht

Beschreibung

4-Methylquinolin-2-amine, also known as 4-amino-2-methylquinoline, is a compound with the molecular weight of 158.2 . It is typically stored at room temperature and appears as a powder . It is used as a pharmaceutical intermediate .

Synthesis Analysis

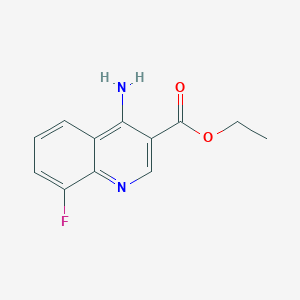

The synthesis of quinoline derivatives, such as 4-Methylquinolin-2-amine, has been a subject of numerous research studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 4-Methylquinolin-2-amine hydrochloride is C10H11ClN2 . Its average mass is 194.661 Da and its monoisotopic mass is 194.061081 Da .Chemical Reactions Analysis

Quinoline derivatives have been reported to undergo a wide range of chemical reactions . For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .Physical And Chemical Properties Analysis

4-Methylquinolin-2-amine is a powder that is stored at room temperature . Its melting point is between 129-130 degrees Celsius .Wissenschaftliche Forschungsanwendungen

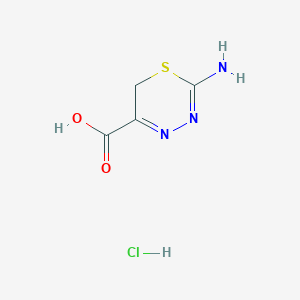

Synthesis of Heterocyclic Compounds

4-Methylquinolin-2-amine hydrochloride: is a valuable precursor in the synthesis of various heterocyclic compounds. These heterocycles are significant due to their presence in numerous biologically active molecules. The compound can be used to synthesize four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Pharmaceutical Drug Development

This compound serves as an important building block in pharmaceutical drug development. It’s particularly useful in creating quinolone derivatives, which are known for their broad spectrum of biological activities, including antifungal, anti-inflammatory, and antidiabetic properties .

Anticancer Research

Quinoline derivatives, synthesized using 4-Methylquinolin-2-amine hydrochloride , are explored for their anticancer properties. They have shown potential in inhibiting tumor growth through various mechanisms such as cell cycle arrest and apoptosis .

Antimicrobial Agents

The compound is instrumental in the development of new antimicrobial agents. Its derivatives have been effective against a range of bacterial infections, including those caused by Helicobacter pylori, which is linked to gastric ulcers and cancer .

Enzyme Inhibition

Researchers use 4-Methylquinolin-2-amine hydrochloride to create inhibitors for various enzymes. For instance, it’s used to develop snake venom metalloprotease inhibitors and HIV integrase inhibitors, which are crucial in treating conditions caused by these enzymes .

Neurodegenerative Disease Treatment

The compound’s derivatives are being studied for their potential in treating neurodegenerative diseases. They may play a role in the development of treatments for conditions like Alzheimer’s disease due to their ability to inhibit certain neurological pathways .

Wirkmechanismus

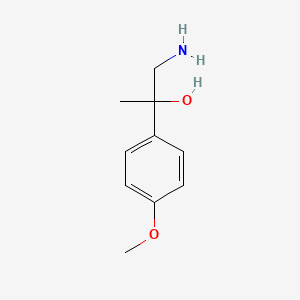

- 4-Methylquinolin-2-amine hydrochloride (also known as 4-amino-2-methylquinoline) is a small molecule with a chemical formula of C₁₀H₁₁ClN₂ .

- Notably, it has been used as an antibacterial agent in various over-the-counter (OTC) products to treat mouth infections and inflammation, including conditions like tonsillitis, pharyngitis, and gingivitis .

- However, its flexible structure suggests that it may be involved in drug and gene delivery systems .

- Additionally, there is evidence that 4-Methylquinolin-2-amine hydrochloride exhibits anticancer activity . It alters redox balance, downregulates Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, and promotes apoptosis of leukemic cells .

Target of Action

Mode of Action

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives have been the focus of many recent publications due to their pharmaceutical and biological activities . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research will likely continue to explore the synthesis of these compounds and their potential applications in various fields .

Eigenschaften

IUPAC Name |

4-methylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-7-6-10(11)12-9-5-3-2-4-8(7)9;/h2-6H,1H3,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQUCOSFNHEWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589194 | |

| Record name | 4-Methylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylquinolin-2-amine hydrochloride | |

CAS RN |

1171502-08-1 | |

| Record name | 4-Methylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)